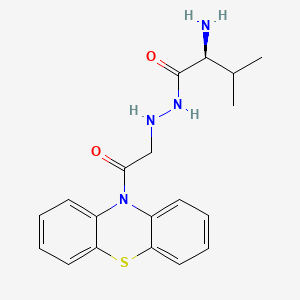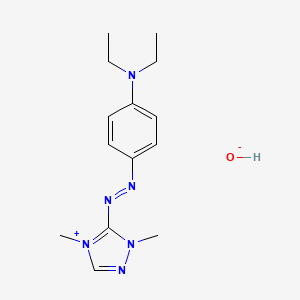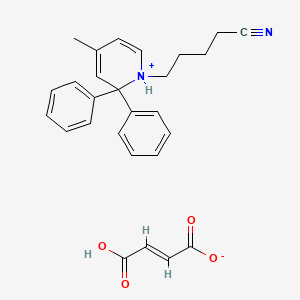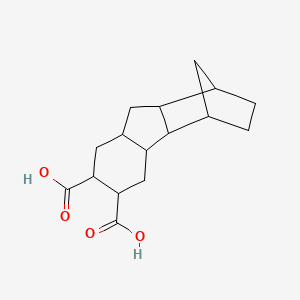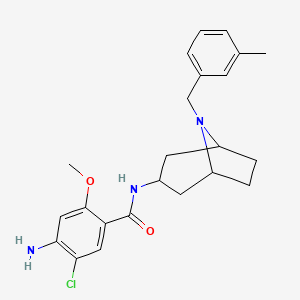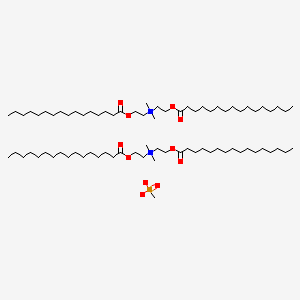
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial applications due to its ability to modify surface tension and enhance the solubility of oils in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate typically involves the reaction of dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium chloride with methyl phosphonate under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. The final product is purified through crystallization or distillation to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to increased permeability. This interaction can disrupt membrane integrity and enhance the uptake of other molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium chloride: A closely related compound with similar chemical structure and properties.
Uniqueness
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate is unique due to its methyl phosphonate group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to form stable emulsions and increases its solubility in organic solvents .
Properties
CAS No. |
85154-16-1 |
|---|---|
Molecular Formula |
C77H155N2O11P |
Molecular Weight |
1316.0 g/mol |
IUPAC Name |
bis(2-hexadecanoyloxyethyl)-dimethylazanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C38H76NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(40)42-35-33-39(3,4)34-36-43-38(41)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-36H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
QXZYGBDWGBDDES-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.CP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


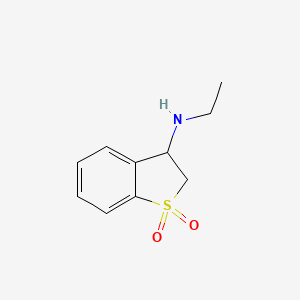

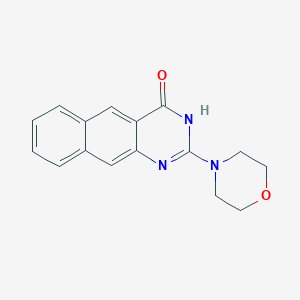
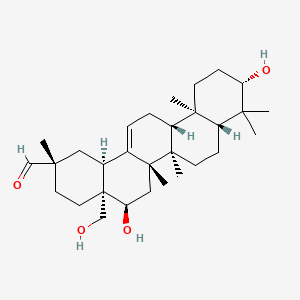
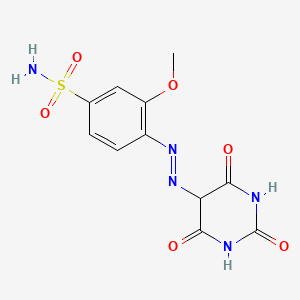


![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
